molecular formula C24H44O21 B1212644 Cellotetraitol CAS No. 5548-55-0

Cellotetraitol

Cat. No.: B1212644
CAS No.: 5548-55-0
M. Wt: 668.6 g/mol
InChI Key: LUAHEUHBAZYUOI-ZEUIETHYSA-N
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Description

Cellotetraitol is a tetrasaccharide alditol, a type of carbohydrate derivative. It is one of the isomeric forms of tetrasaccharides, which include maltotetraitol, nigeran tetraitol, and isomaltotetraitol . These compounds are known for their structural complexity and biological significance.

Preparation Methods

Cellotetraitol can be synthesized through the reduction of cellotetraose using borohydride. This method involves the reduction of the aldehyde group in cellotetraose to an alcohol group, resulting in the formation of this compound

Chemical Reactions Analysis

Cellotetraitol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of cellotetraonic acid .

Scientific Research Applications

Cellotetraitol has several scientific research applications, particularly in the field of glycomics. It is used as a standard in mass spectrometry for the analysis of carbohydrate isomers . Additionally, this compound and its isomers are studied for their potential roles in biological systems, including their interactions with proteins and other biomolecules . These studies help in understanding the structural and functional roles of carbohydrates in biological processes.

Mechanism of Action

The mechanism of action of cellotetraitol involves its interaction with various molecular targets, including proteins and enzymes. These interactions can affect the structure and function of the target molecules, leading to various biological effects. The specific pathways involved in these interactions are still under investigation, but they are believed to involve carbohydrate-binding proteins and enzymes that recognize specific carbohydrate structures .

Comparison with Similar Compounds

Cellotetraitol is similar to other tetrasaccharide alditols, such as maltotetraitol, nigeran tetraitol, and isomaltotetraitol. These compounds differ in their linkage positions and anomeric configurations . For example, this compound and maltotetraitol are both linked at (1→4) positions, but they differ in their anomeric configurations . This structural variation leads to differences in their chemical properties and biological activities, making each compound unique in its own right.

Properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAHEUHBAZYUOI-ZEUIETHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970825
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5548-55-0
Record name Cellotetraitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005548550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->3)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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